molecular formula C7H6ClN3O B12046357 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR

Cat. No.: B12046357
M. Wt: 183.59 g/mol
InChI Key: JXPYFOQJBXJEOJ-UHFFFAOYSA-N
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Description

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR, is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro and methyl group attached to the imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-6-methyl-8H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H6ClN3O/c1-4-5(8)10-7-9-2-3-11(7)6(4)12/h2-3H,1H3,(H,9,10)

InChI Key

JXPYFOQJBXJEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=NC=CN2C1=O)Cl

Origin of Product

United States

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